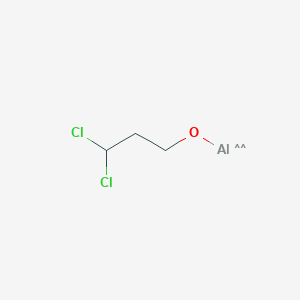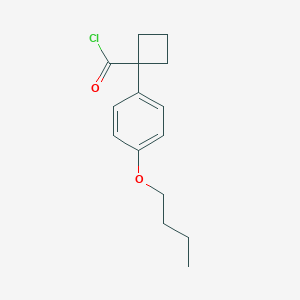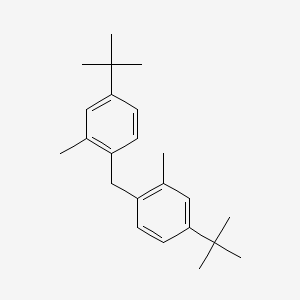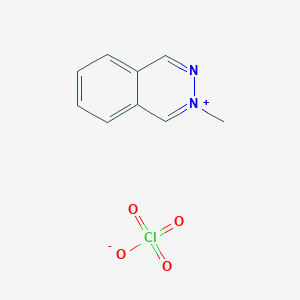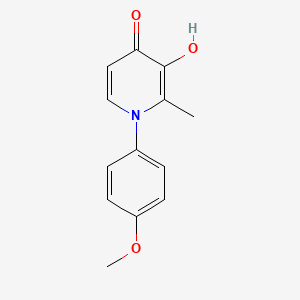![molecular formula C16H8Br2N2O3 B14495195 (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] CAS No. 65239-11-4](/img/structure/B14495195.png)
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is a chemical compound with the molecular formula C16H8Br2N2O3. It is known for its unique structure, which includes an oxadiazole ring and two bromophenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] typically involves the reaction of 4-bromobenzoyl chloride with 1,2,5-oxadiazole-3,4-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] can be compared with other similar compounds, such as:
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]
These compounds share the oxadiazole core but differ in the substituents on the phenyl rings(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
65239-11-4 |
|---|---|
Molekularformel |
C16H8Br2N2O3 |
Molekulargewicht |
436.05 g/mol |
IUPAC-Name |
[4-(4-bromobenzoyl)-1,2,5-oxadiazol-3-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H8Br2N2O3/c17-11-5-1-9(2-6-11)15(21)13-14(20-23-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |
InChI-Schlüssel |
ZLFIKYGHVNURLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


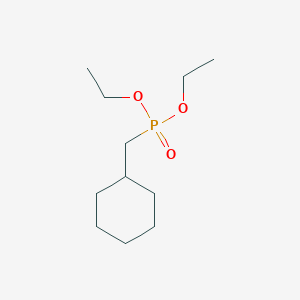
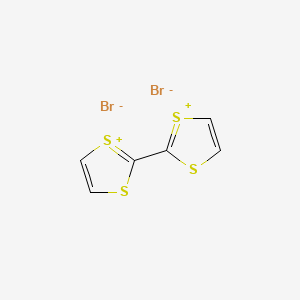
![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
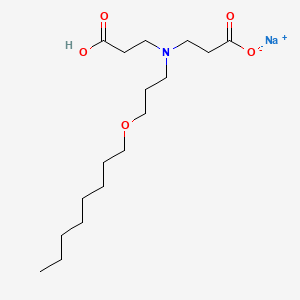
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
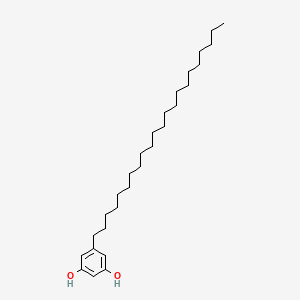
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
